2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
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Overview
Description
“2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine rings can be found in a variety of drugs, including antipsychotics, antidepressants, and antihistamines .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a piperazine ring attached to a phenylsulfonyl group and an acetamide group . The exact structure would depend on the specific locations of these groups on the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure . For example, amides generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” could involve further exploration of its potential biological activities and therapeutic uses . This could include testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a drug if it shows promising activity .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-12(16)10-14-6-8-15(9-7-14)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNBCJBFKYIODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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